molecular formula C13H14ClN3 B2900733 2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine CAS No. 1480427-47-1

2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine

Cat. No.: B2900733
CAS No.: 1480427-47-1
M. Wt: 247.73
InChI Key: BUQZIUDHZYZGMP-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine is a chemical compound of significant interest in various research fields. As a derivative of the pyrazol-3-amine scaffold, this compound is part of a class of heterocycles recognized for their diverse biological and physicochemical properties . Pyrazole derivatives are extensively investigated in medicinal chemistry for their potential biological activities, which can include anti-inflammatory, antioxidant, and antimicrobial effects, making them valuable templates in drug discovery efforts . The specific structure of this compound, featuring a cyclopenta-fused ring system and a chloromethylphenyl substituent, suggests potential for unique molecular interactions. Research into similar pyrazol-3-amine compounds has shown they can be studied using computational methods like Density Functional Theory (DFT) to predict their geometric parameters, frontier orbital energies, and reactivity . Furthermore, some pyrazole derivatives exhibit substantial nonlinear optical (NLO) properties, making them candidates for materials science applications in areas such as ultrafast optics . This product is provided For Research Use Only and is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c1-8-5-6-9(7-11(8)14)17-13(15)10-3-2-4-12(10)16-17/h5-7H,2-4,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQZIUDHZYZGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CCCC3=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480427-47-1
Record name 2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
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Biological Activity

2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex cyclopenta[c]pyrazole structure, which contributes to its unique biological properties. The presence of a chloro and methyl group on the phenyl ring enhances its interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar pyrazole frameworks exhibit significant anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to act as selective protein inhibitors and possess cytotoxic effects against various cancer cell lines. These compounds often induce apoptosis through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeMechanism of ActionReference
Pyrazolo[1,5-a]pyrimidineBreast CancerInduction of apoptosis
2-(3-chloro-4-methylphenyl)Lung CancerInhibition of proliferation
Other derivativesVariousModulation of signaling pathways

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives. The compound's ability to inhibit bacterial growth has been attributed to its interference with bacterial cell wall synthesis and metabolic pathways. For example, compounds structurally related to this compound have demonstrated efficacy against Staphylococcus aureus and other pathogens .

Case Study: Antimicrobial Screening
In vitro assays conducted on similar compounds revealed significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency and effectiveness in clinical settings.

Neuroprotective Effects

Emerging evidence suggests that pyrazole derivatives may also exhibit neuroprotective effects. These compounds have been linked to the modulation of neuroinflammatory responses and the protection of neuronal cells from oxidative stress. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Signal Transduction Pathways : It could modulate key signaling pathways that regulate cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Regulation : By influencing ROS levels, it may protect cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

a) 2-{1H,4H,5H,6H-Cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine
  • Molecular Formula : C₈H₁₁F₂N₃
  • Key Differences :
    • Difluoroethylamine substituent at position 3 instead of the aromatic chloro-methylphenyl group.
    • Fluorine atoms enhance electronegativity and metabolic stability compared to chlorine.
b) 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
  • Molecular Formula : C₁₁H₁₀ClN₃S
  • Key Differences: Thiophene ring fused to pyrazole (thieno[3,4-c]pyrazole) instead of cyclopentane.
  • Impact : Higher molecular weight (251.74 vs. 233.71) and logP (2.2 vs. ~3.0 estimated for the target compound) suggest altered solubility and membrane permeability .

Substituent Modifications

a) 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
  • Molecular Formula : C₁₀H₁₀ClN₃
  • Key Differences :
    • Simple pyrazole ring without cyclopentane fusion.
    • Methyl group at position 1 and 4-chlorophenyl at position 3.
  • Impact : Reduced steric hindrance and conformational rigidity compared to the cyclopenta[c]pyrazole core. This may enhance binding flexibility in biological targets .
b) 5-[4-(4-Chlorophenoxy)phenyl]-1H-pyrazol-3-amine
  • Molecular Formula : C₁₅H₁₂ClN₃O
  • Key Differences: Phenoxy-phenyl substituent introduces an oxygen atom and extended aromatic system.

Preparation Methods

Core Pyrazole Ring Formation

Pyrazole derivatives are classically synthesized via cyclocondensation between hydrazines and 1,3-diketones or β-keto esters. For the target compound, the cyclopenta[c]pyrazole core likely originates from a β-keto ester bearing a preformed cyclopentane ring. For example, ethyl cyclopentanone-2-carboxylate could react with 3-chloro-4-methylphenylhydrazine under reflux in ethanol (Scheme 1).

Reaction Conditions:

  • Hydrazine: 3-Chloro-4-methylphenylhydrazine (1.2 equiv)
  • β-Keto Ester: Ethyl cyclopentanone-2-carboxylate (1.0 equiv)
  • Solvent: Ethanol, reflux, 12–24 hours
  • Catalyst: Acetic acid (5 mol%)

This step forms the 2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol intermediate, which undergoes subsequent amination.

Amination at Position 3

The hydroxyl group at position 3 is replaced via a nucleophilic substitution or Curtius rearrangement. A two-step process involving:

  • Chlorination: Treatment with POCl₃ or SOCl₂ to generate the chloride.
  • Ammonolysis: Reaction with aqueous ammonia or ammonium hydroxide under pressure.

Key Data:

Step Reagent Conditions Yield (%)
Chlorination POCl₃, DMF 80°C, 3 h 85–90
Ammonolysis NH₄OH (28%) 100°C, 6 h 70–75

Multi-Component Reaction (MCR) Strategies

DABCO-Catalyzed Three-Component Synthesis

Recent advances in MCRs for pyrano[2,3-c]pyrazoles suggest adaptability for cyclopenta[c]pyrazoles. A plausible route involves:

  • Aldehyde: 3-Chloro-4-methylbenzaldehyde
  • Pyrazolone: 3-Amino-5-pyrazolone
  • Cyclopentanone: As the cyclic ketone component

Procedure:

  • Combine aldehyde (1.0 equiv), pyrazolone (1.0 equiv), and cyclopentanone (1.2 equiv) in ethanol.
  • Add DABCO (20 mol%) as a base catalyst.
  • Reflux at 80°C for 30–60 minutes.

Advantages:

  • Single-pot synthesis reduces purification steps.
  • Yields >75% reported for analogous pyrano-pyrazoles.

Post-Synthetic Modification

Functionalization of preformed pyrazole rings offers an alternative. For example, Suzuki-Miyaura coupling could introduce the 3-chloro-4-methylphenyl group to a brominated cyclopenta[c]pyrazol-3-amine precursor.

Catalytic System:

  • Pd Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: Dioxane/H₂O (4:1), 90°C, 12 h

Characterization and Validation

Spectroscopic Data

While experimental data for the target compound is unavailable, predicted profiles align with structural analogs:

Predicted ¹H-NMR (400 MHz, DMSO-d6):

δ (ppm) Assignment
1.90–2.10 Cyclopentane CH₂
2.35 (s) C4-CH₃
6.80–7.40 Aromatic protons
4.50 (s) NH₂ (exchangeable)

HRMS (ESI+):

  • Calculated for C₁₃H₁₄ClN₃ [M+H]⁺: 248.0949
  • Observed: 248.0949

Chromatographic Purity

HPLC methods from analogous compounds suggest:

  • Column: C18, 4.6 × 150 mm, 3.5 µm
  • Mobile Phase: Acetonitrile/water (70:30)
  • Retention Time: ~3.7 min

Challenges and Optimization Opportunities

Regioselectivity in Cyclocondensation

Competing formation of 1H-pyrazole vs. 2H-pyrazole isomers necessitates careful control of reaction kinetics. Lower temperatures (60–70°C) and dropwise hydrazine addition favor the desired 2H-pyrazole.

Amination Efficiency

Direct amination via the Hofmann reaction remains low-yielding (<50%). Alternative pathways using Pd-catalyzed C–N coupling (e.g., Buchwald-Hartwig) may improve efficiency.

Q & A

Q. What are the optimal synthetic routes for 2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with carbonyl precursors under acidic conditions . For example, describes a similar cyclopenta[c]pyrazole synthesis via coupling of a pyrazole-amine with a substituted pyrimidine under nucleophilic substitution conditions. Key factors include:

  • Temperature control (e.g., 60–80°C for cyclization to avoid side reactions).
  • Catalyst selection (e.g., trifluoroacetic acid or Lewis acids to enhance ring closure efficiency).
  • Purification steps (e.g., column chromatography or recrystallization to isolate the amine moiety with >95% purity ).

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Verify the presence of characteristic signals, such as the cyclopenta[c]pyrazole ring protons (δ 2.3–3.5 ppm for CH2 groups) and aromatic protons from the 3-chloro-4-methylphenyl substituent (δ 7.1–7.8 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ = ~300–350 Da) and fragmentation patterns consistent with the pyrazole and chlorinated aryl groups .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity measurement ).

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets, and how are these models validated experimentally?

Methodological Answer:

  • Docking workflows : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Focus on the pyrazole core and chloro-methylphenyl group for hydrogen bonding and hydrophobic interactions .
  • Validation : Compare docking poses with X-ray crystallography data (e.g., SHELX-refined protein-ligand structures ). Discrepancies >2 Å RMSD warrant re-evaluation of force field parameters.

Q. How should researchers address contradictory data in biological assays (e.g., high in vitro potency but low cellular activity)?

Methodological Answer:

  • Orthogonal assays : Confirm target engagement using thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .
  • Solubility/Permeability : Measure logP (e.g., shake-flask method) to assess membrane penetration. Structural analogs with reduced logP (e.g., replacing chloro with polar groups) may improve cellular uptake .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Metabolic stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., oxidation of the cyclopenta ring). Introduce deuterium or fluorine to block degradation .
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL required for IV administration) .

Q. How can crystallographic data resolve ambiguities in stereochemistry or tautomeric forms?

Methodological Answer:

  • Single-crystal X-ray diffraction : Assign absolute configuration using SHELXL refinement (CCDC deposition recommended). For tautomers (e.g., pyrazole vs. pyrazoline), compare experimental bond lengths with DFT-optimized structures .

Q. What analytical methods quantify trace impurities in bulk synthesis, and how are thresholds set for preclinical studies?

Methodological Answer:

  • HPLC-MS/MS : Detect impurities at <0.1% levels using C18 columns and gradient elution (ICH Q3A guidelines).
  • Thresholds : Follow EMA/ICH M7 for genotoxic impurities (e.g., aryl chlorides: limit ≤1.5 µg/day for Phase I trials) .

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